Predicted Lipophilicity (cLogP) Distinguishes the Branched Isopentyl Chain from the Linear Butyl and Unsubstituted N-6 Analogs
The branched isopentyl substituent at N-6 increases the calculated partition coefficient (cLogP) by approximately 0.5–0.8 log units compared to the homologous linear n-butyl chain, and by roughly 2 log units compared to the unsubstituted N-6 parent scaffold [1]. This difference is directly attributable to the additional methyl branch, which increases molecular volume and reduces aqueous solubility. In the context of kinase inhibitor lead optimization, such a shift can move a compound from a suboptimal permeability range (cLogP < 3) into the favorable 3–5 range for oral absorption and cell penetration [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP 3.4 (estimated by ALPS/ACD Labs consensus method) |
| Comparator Or Baseline | 1-(tert-Butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 1170279-96-5): cLogP 2.8; 1-tert-Butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-44-8): cLogP 1.4 |
| Quantified Difference | ΔcLogP = +0.6 vs. butyl analog; +2.0 vs. unsubstituted N-6 analog |
| Conditions | cLogP values calculated using ACD/Labs Percepta consensus model (ALPS + Classic) at 25 °C, pH 7.4 |
Why This Matters
This lipophilicity window is critical for balancing passive permeability with aqueous solubility; a difference of 0.6 log units can translate into a measurable difference in Caco-2 permeability and oral bioavailability in lead optimization campaigns.
- [1] ChemAxon / ACD Labs. Predicted cLogP values for CAS 1170628-14-4, CAS 1170279-96-5, and CAS 1105196-44-8 as accessed via SciFinder-n on 2026-05-09. View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1-3), 3-26. https://doi.org/10.1016/S0169-409X(00)00129-0 View Source
